4-Isocyanato-1,2-dimethoxybenzene
Overview
Description
3,4-Dimethoxyphenyl isocyanate, an aryl isocyanate, is also known as 4-isocyanato-1,2-dimethoxybenzene.
Scientific Research Applications
1. Use in Overcharge Protection of Lithium Batteries
4-Isocyanato-1,2-dimethoxybenzene and its derivatives, such as 4-tertbutyl-1,2-dimethoxybenzene (TDB), have been synthesized and tested for overcharge protection in Li–LiFePO4 batteries. These compounds, being soluble in organic polar electrolytes, address the solubility issues of similar additives and show potential for practical applications in commercial rechargeable lithium batteries without affecting charge-discharge behaviors (Feng, Ai, Cao, & Yang, 2007).
2. Role in Synthesis of Medical Intermediate Molecules
The synthesis of medical intermediate molecules like 2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine involves processes starting from 1,4-dimethoxybenzene. This synthesis pathway is crucial in producing molecules used in treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).
3. Application in Non-Aqueous Redox Flow Batteries
1,4-Dimethoxybenzene derivatives are chosen for use as catholytes in non-aqueous redox flow batteries due to their high open-circuit potentials and electrochemical reversibility. Modifications, such as incorporating bicyclic substitutions and ether chains, enhance their solubility and chemical stability in the charged state, proving beneficial for the efficiency and longevity of these batteries (Jingjing Zhang et al., 2017).
4. Ozonolysis in Environmental Science
Ozonolysis of lignin models including 1,2-dimethoxybenzene and its isomers plays a significant role in environmental science. This process leads to the formation of hydroxylation products, quinones, and other intermediates, offering insights into the oxidative degradation of organic compounds in aquatic environments (Mvula, Naumov, & von Sonntag, 2009).
Mechanism of Action
Target of Action
The primary target of 4-Isocyanato-1,2-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 (Slow) : The electrophile, in this case, the isocyanate group, forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as the arenium ion .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring . This reformation of the aromatic ring is energetically favorable .
Biochemical Pathways
It is known that the compound can participate in the synthesis of various organic compounds, such as 1-(aryl)piperazine urea derivatives .
Pharmacokinetics
The compound is typically stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to environmental conditions that could affect its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process, where the compound forms a sigma-bond with the benzene ring and then a proton is removed to reform the aromatic ring .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to changes in temperature and atmospheric conditions.
Safety and Hazards
Properties
IUPAC Name |
4-isocyanato-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTBFFZQIRSGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393237 | |
Record name | 4-isocyanato-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37527-66-5 | |
Record name | 4-isocyanato-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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